tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Description
BenchChem offers high-quality tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Strategic Value of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine in Modern Drug Discovery
An In-depth Technical Guide to the Solubility and Stability Profile of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine
(3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, fluorinated pyrrolidine core makes it a valuable scaffold for constructing novel therapeutic agents. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. Specifically, fluorine substitution often enhances metabolic stability by blocking potential sites of oxidation and can improve blood-brain barrier penetration, making it a desirable feature in the development of drugs targeting central nervous system (CNS) disorders.[1][2]
The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for its use in multi-step syntheses, allowing for selective reactions at other positions.[] However, the very properties that make this molecule attractive—the C-F bond and the acid-labile Boc group—also define its reactivity and potential liabilities. A thorough understanding of its solubility and stability is therefore not merely a perfunctory exercise but a critical prerequisite for its effective use in drug development. This guide provides a comprehensive analysis of these characteristics, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Characteristics
A molecule's fundamental physical and chemical properties are the primary determinants of its behavior in both in vitro and in vivo systems. The structure of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine—a moderately sized molecule with both hydrophobic (Boc group) and polar (amine, fluorine, pyrrolidine nitrogen) functionalities—suggests a nuanced solubility and stability profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇FN₂O₂ | PubChem[4] |
| Molecular Weight | 204.24 g/mol | PubChem[4] |
| Stereochemistry | (3R,4S) | User Specified |
| Key Functional Groups | N-Boc carbamate, Secondary amine (pyrrolidine), Primary amine, Alkyl fluoride | N/A |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Predicted LogP | 0.4 | PubChem[4] |
Note: Data is for the closely related (3S,4S) stereoisomer, as specific experimental data for the (3R,4S) isomer is not publicly available. Physicochemical properties are expected to be nearly identical.
Part 2: Solubility Profile
Solubility is a critical parameter that influences everything from reaction kinetics in synthesis to bioavailability in formulation. The molecule's predicted LogP of 0.4 suggests a relatively balanced hydrophilic-lipophilic character.
Predicted Solubility in Common Solvents
The solubility of this compound is governed by the principle of "like dissolves like." The large, greasy Boc group confers solubility in non-polar organic solvents, while the polar N-H bonds of the amine and the pyrrolidine ring allow for interaction with protic and polar solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Protic) | Low to Moderate | The hydrophobic Boc group limits aqueous solubility, though the polar amine and pyrrolidine nitrogen provide some affinity. |
| Methanol / Ethanol | High (Protic) | High | These solvents can engage in hydrogen bonding with the solute and also solvate the non-polar regions effectively. |
| Dichloromethane (DCM) | Medium (Aprotic) | High | DCM is an excellent solvent for many Boc-protected compounds, effectively solvating the entire molecule. |
| Ethyl Acetate | Medium (Aprotic) | High | A common solvent for extraction and chromatography of moderately polar compounds. |
| Acetonitrile | Medium (Aprotic) | High | A polar aprotic solvent that is a good general-purpose solvent for a wide range of organic molecules. |
| Hexane / Heptane | Low (Aprotic) | Low | These non-polar solvents are unable to effectively solvate the polar amine and pyrrolidine moieties. |
Experimental Protocol: Kinetic Solubility Assessment via the Shake-Flask Method
This protocol provides a definitive, quantitative measure of solubility, which is essential for developing robust synthetic and formulation processes.
Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. For accuracy, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.
Self-Validation: The protocol's integrity is maintained by visually confirming the presence of undissolved solid in the vial after equilibration, which validates that a saturated solution was achieved.
Caption: Shake-Flask Solubility Determination Workflow.
Part 3: Stability Profile
The stability of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine is primarily dictated by the lability of its two key features: the N-Boc protecting group and the C-F bond. Forced degradation studies are essential to identify potential degradation pathways and develop stable formulations.
Chemical Stability: Key Considerations
-
Acidic Conditions: The N-Boc group is notoriously sensitive to acid.[5] Cleavage occurs via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which typically forms isobutylene and releases the free amine as a salt. This is the most predictable degradation pathway.[6]
-
Basic Conditions: The Boc group is generally stable under basic conditions.[5][7] This orthogonality is a cornerstone of its utility in chemical synthesis. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation.
-
Thermal Stress: Thermal deprotection of Boc groups is a known phenomenon, though it typically requires high temperatures (150-230 °C).[8][9] At standard storage and physiological temperatures (e.g., up to 40°C), the Boc group is expected to be thermally stable, provided the medium is not acidic.[10]
-
Oxidative Stress: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, could be susceptible to oxidation. The presence of the electron-withdrawing fluorine atom may modulate this reactivity.
-
Fluorine Stability: The C-F bond is exceptionally strong and generally enhances metabolic stability.[11] However, certain enzymatic processes or harsh chemical conditions can lead to defluorination, which must be monitored as it would fundamentally alter the molecule's properties.[12]
Experimental Protocol: Forced Degradation Study
This protocol systematically exposes the compound to harsh conditions to accelerate degradation, revealing potential liabilities and informing on appropriate storage and handling.
Principle: Solutions of the compound are subjected to various stress conditions (acid, base, oxidation, heat, light). Samples are analyzed at specific time points by a stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect the formation of degradation products.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.
-
Thermal Degradation: Dilute the stock solution with purified water and heat at a controlled temperature (e.g., 60-80 °C).
-
Control Sample: Dilute the stock solution with purified water and keep at room temperature or refrigerated.
-
-
Incubation: Store the prepared samples under the specified conditions. Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis to prevent further degradation on the analytical column.
-
Cool thermal samples to room temperature.
-
-
Analysis: Analyze all samples, including the time-zero and control samples, using a validated, stability-indicating HPLC method (e.g., a gradient method with UV and/or Mass Spectrometric detection).
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Monitor the peak areas of any new peaks (degradants) that appear in the chromatograms.
-
Perform a peak purity analysis to ensure the parent peak is not co-eluting with any degradants.
-
Caption: Forced Degradation Experimental Workflow.
Predicted Degradation Pathway: Acid-Catalyzed Deprotection
The most probable degradation pathway under physiological or formulation conditions involving low pH is the loss of the Boc group.
Caption: Primary Acidic Degradation Pathway.
Conclusion
(3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine is a building block with high potential, but its utility is directly linked to a clear understanding of its physical and chemical boundaries. This guide establishes that while the compound is expected to have good solubility in common organic solvents suitable for synthesis, its stability is critically dependent on pH. The acid-labile N-Boc group represents its primary chemical liability, a factor that must be carefully managed during synthesis, purification, formulation, and storage. The fluorinated core is predicted to be robust, imparting desirable metabolic stability. The provided protocols offer a validated framework for researchers to quantitatively assess the solubility and stability of this valuable molecule, enabling its confident and effective application in the advancement of new chemical entities.
References
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Google Scholar.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
- tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. (n.d.). ChemicalBook.
- tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. (n.d.). PubChem.
- Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. (2025). PubMed.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications.
- 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. (n.d.). PubChem.
- Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
- Microbial Degradation of Fluorinated Drugs: Biochemical Pathways, Impacts on the Environment and Potential Applications. (2016). PubMed.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.
- Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. (2025). ResearchGate.
- (3R,4S)-rel-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate. (n.d.). MySkinRecipes.
- Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate.
- Stability evaluation of [F-18]FDG produced by different synthesis modules. (2022). EJNMMI Radiopharmacy and Chemistry.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
- Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI.
- Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). The Royal Society of Chemistry.
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. (n.d.). BLDpharm.
- ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
- Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH.
- tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97%. (n.d.). Advanced ChemBlocks.
- (S)-3-(Boc-amino)pyrrolidine. (n.d.). Sigma-Aldrich.
Sources
- 1. (3R,4S)-rel-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate [myskinrecipes.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement of CAS 1033718-91-0: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Commercial Availability, Quality Benchmarks, and Strategic Application of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate in Medicinal Chemistry.
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Within this chemical space, chiral fluorinated building blocks are of paramount importance for creating stereospecific interactions with biological targets. tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS 1033718-91-0) has emerged as a critical intermediate, particularly valued for its rigid, fluorinated pyrrolidine core. This guide provides an in-depth analysis of its commercial landscape, quality control standards, and application in the synthesis of advanced therapeutic agents, tailored for researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is a BOC-protected aminofluoropyrrolidine. The specific cis-stereochemistry of the amine and fluorine substituents on the pyrrolidine ring provides a distinct three-dimensional vector for molecular elaboration.
| Property | Value | Source |
| CAS Number | 1033718-91-0 | [1] |
| Molecular Formula | C₉H₁₇FN₂O₂ | [1] |
| Molecular Weight | 204.24 g/mol | [1] |
| Appearance | White to off-white solid | Typical Supplier Data |
| Storage Conditions | 2-8°C, sealed in dry, dark place | Generic Supplier Recommendation |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CNC1 | BLDpharm |
Commercial Availability and Key Suppliers
CAS 1033718-91-0 is readily available from a range of chemical suppliers specializing in building blocks for research and development. Availability spans from milligram to kilogram scales, catering to needs from initial screening to process development. The following table summarizes prominent suppliers and typical product specifications.
| Supplier | Product Number | Stated Purity | Availability | Noteworthy Information |
| PharmaBlock | PB09204 | >97% | Stock | Cited in patents for TLR antagonist synthesis.[2][3] |
| BLDpharm | BD332457 | >97% | Stock | Provides basic safety and storage information. |
| Bidepharm | BD332457 | 97% | Stock | Offers downloadable SDS.[1] |
| Angene Chemical | AGN-PC-0J8Z8Y | >97% | Stock | Provides a downloadable Safety Data Sheet. |
| J&K Scientific | 332457 | >97% | Stock | Lists storage at -4°C to -20°C for long term.[4] |
Note: This is not an exhaustive list. Pricing and availability are subject to change. Researchers should request quotes and lead times directly from suppliers.
Quality Control and Technical Specifications
For drug development applications, rigorous quality control of starting materials is non-negotiable. The purity and identity of CAS 1033718-91-0 are typically validated through a combination of analytical techniques.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound, with most suppliers guaranteeing a purity of ≥97%.
-
Identity Confirmation :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹⁹F NMR are used to confirm the chemical structure and stereochemistry. The proton NMR spectrum provides information on the arrangement of protons, while fluorine NMR confirms the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound.
-
-
Certificate of Analysis (CoA) : Researchers must always request a lot-specific CoA from the supplier. This document provides definitive data on the purity, identity, and other quality parameters for the specific batch being purchased.
Safety, Handling, and Storage
As a laboratory chemical, proper handling procedures are essential. Based on supplier safety data sheets, CAS 1033718-91-0 is associated with the following hazards:
-
GHS Hazard Statements :
-
Precautionary Statements :
Handling Workflow:
Caption: Recommended workflow for handling CAS 1033718-91-0.
Application in Drug Discovery: Synthesis of TLR7/8/9 Antagonists
A significant application of CAS 1033718-91-0 is in the synthesis of potent and selective Toll-like receptor (TLR) antagonists, which are being investigated for the treatment of autoimmune diseases like Systemic Lupus Erythematosus (SLE).[2] The fluorinated pyrrolidine moiety is incorporated to enhance the pharmacological properties of the final compound.
A European patent (EP 3 802 539 B1) describes the use of this building block in the synthesis of tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline compounds.[2] The synthesis involves a multi-step sequence where the BOC-protected amine is eventually deprotected to allow coupling with the core scaffold.
Illustrative Synthetic Pathway:
Caption: General synthetic route utilizing CAS 1033718-91-0.
Exemplary Experimental Protocol (Adapted from Patent Literature)
The following protocol is a generalized representation of a deprotection and subsequent coupling reaction, based on methodologies described for similar compounds.
Part 1: BOC Deprotection
-
Dissolution: Dissolve tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M), dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting crude salt of the free amine ((3R,4S)-4-fluoropyrrolidin-3-amine) is often used directly in the next step without further purification.
Part 2: Nucleophilic Aromatic Substitution (SₙAr)
-
Reagent Combination: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the core aromatic scaffold (e.g., a chloro- or fluoro-substituted quinoline, 1.0 eq), the crude amine salt from Part 1 (~1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (~3.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.
-
Reaction Monitoring: Monitor the formation of the product by LC-MS. The reaction may take several hours to overnight.
-
Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, and purify the final product by flash column chromatography or preparative HPLC to yield the desired compound.[2]
Conclusion
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its strategic use, particularly in the synthesis of complex heterocyclic molecules like TLR antagonists, underscores its importance. For researchers and drug development professionals, a thorough understanding of its commercial sources, adherence to strict quality control by suppliers, and knowledge of its safe handling are crucial for the successful progression of research programs. Due diligence in sourcing, including the request for lot-specific Certificates of Analysis, is paramount to ensure the reproducibility and integrity of experimental results.
References
-
Title: TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE Source: European Patent Office, EP 3 802 539 B1 URL: [Link]
- Title: CN112204028B - 用于治疗自身免疫性疾病的四氢-1H-吡嗪并[2,1-a]异吲哚基喹啉化合物 Source: Google Patents URL
-
Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]
Sources
- 1. CAS:1033718-91-0, ((3R,4S)-4-氟吡咯烷-3-基)氨基甲酸叔丁酯-毕得医药 [bidepharm.com]
- 2. data.epo.org [data.epo.org]
- 3. CN112204028B - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çåæ°¢-1H-å¡åªå¹¶[2,1-a]å¼å²ååºå¹åååç© - Google Patents [patents.google.com]
- 4. 1033718-91-0|(3R,4S)-3-(BOC-AMINO)-4-FLUORO-PYRROLIDINE|(3R,4S)-3-(BOC-AMINO)-4-FLUORO-PYRROLIDINE| -范德生物科技公司 [39.100.107.131]
- 5. 186201-09-2 | tert-Butyl (trans-4-fluoropyrrolidin-3-yl)carbamate - AiFChem [aifchem.com]
Application Notes and Protocols: Leveraging (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, addressing a multitude of diseases ranging from cancer to inflammatory disorders.[1] Within the medicinal chemist's toolkit, saturated heterocyclic scaffolds are invaluable for exploring three-dimensional chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring, in particular, is a privileged scaffold found in numerous FDA-approved drugs.[2]
The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to fine-tune molecular properties.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity without significantly increasing steric bulk. When installed on a chiral pyrrolidine ring, such as in (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine , these effects are amplified, providing a sophisticated building block for asymmetric synthesis. This application note will provide a detailed guide on the utility of this versatile building block, with a specific focus on its application in the synthesis of the clinical-stage IRAK4 inhibitor, Zimlovisertib (PF-06650833).[4]
Physicochemical Properties and Strategic Considerations
(3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and a fluorine atom on a chiral pyrrolidine core. The specific (3R,4S) stereochemistry is crucial, as it dictates the spatial orientation of the substituents, which in turn governs the molecule's interaction with the target protein.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₉H₁₇FN₂O₂ | Provides the elemental composition. |
| Molecular Weight | 204.24 g/mol | A relatively small building block, allowing for significant further elaboration. |
| Stereochemistry | (3R,4S) | Pre-defined stereocenters for asymmetric synthesis, crucial for specific kinase binding. |
| Boc-Protecting Group | Acid-labile | Allows for selective deprotection under mild conditions, orthogonal to many other protecting groups.[5] |
| Fluorine Substituent | C-F bond | Enhances metabolic stability, modulates pKa of adjacent amines, and can participate in favorable protein-ligand interactions.[3] |
The presence of the fluorine atom can significantly impact the basicity of the pyrrolidine nitrogen and the neighboring amine (after deprotection), a factor that can be critical for optimizing binding to the kinase hinge region or other key residues. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.[6]
Case Study: Synthesis of IRAK4 Inhibitor Zimlovisertib (PF-06650833)
Zimlovisertib (PF-06650833) is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[7][8] Its discovery was a landmark in fragment-based drug design, and its structure features a complex (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety.[9] While not a direct incorporation of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine, the synthesis of this key fragment originates from closely related chiral fluorinated pyrrolidine precursors, illustrating the synthetic principles and manipulations involved.
The overall synthetic strategy involves the preparation of the complex fluorinated pyrrolidinone methanol intermediate and its subsequent coupling to the 7-methoxyisoquinoline-6-carboxamide core via a nucleophilic aromatic substitution (SNAr) reaction.
Figure 1: General workflow for the synthesis of Zimlovisertib.
Protocol 1: Synthesis of the Key Intermediate: ((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol
This protocol is a representative synthesis based on methodologies for creating stereochemically complex pyrrolidinones from simpler chiral precursors.[10] The synthesis commences from a suitable protected 4-hydroxyproline derivative, which is then fluorinated and elaborated.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| N-Boc-trans-4-hydroxy-L-proline | 13726-69-7 | Major chemical suppliers | Starting material for stereocontrol. |
| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | Specialist reagent suppliers | Fluorinating agent. Use with extreme caution. |
| Ethylmagnesium bromide | 925-90-6 | Major chemical suppliers | For Grignard addition. |
| Dess-Martin periodinane (DMP) | 87413-09-0 | Major chemical suppliers | Oxidizing agent. |
| Lithium borohydride (LiBH₄) | 16949-15-8 | Major chemical suppliers | Reducing agent. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Major chemical suppliers | Solvent. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Major chemical suppliers | Solvent. |
Procedure:
-
Fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-Boc-(3R,4S)-4-fluoro-L-proline methyl ester. Causality: The use of DAST at low temperatures promotes the stereospecific SN2-like displacement of the hydroxyl group with fluoride, yielding the desired cis-stereochemistry.
-
-
Introduction of the Ethyl Group and Lactam Formation:
-
The detailed multi-step conversion from the fluorinated proline ester to the desired ethyl-substituted lactam is complex and proprietary, as detailed in patent literature.[7] A plausible route involves the reduction of the ester to the corresponding aldehyde, followed by a Grignard reaction with ethylmagnesium bromide to introduce the ethyl group with the desired stereochemistry. Subsequent oxidation and cyclization would lead to the lactam. A general representation of such transformations is outlined in the literature.[10]
-
-
Reduction to the Methanol Intermediate:
-
To a solution of the resulting (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidine-2-carboxylate intermediate (1.0 eq) in anhydrous THF at 0 °C, add LiBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol. This intermediate is often used directly in the next step. Causality: LiBH₄ is a selective reducing agent for esters in the presence of the lactam carbonyl, affording the desired primary alcohol.
-
Protocol 2: Coupling and Final Synthesis of Zimlovisertib (PF-06650833)
This protocol outlines the coupling of the fluorinated pyrrolidinone intermediate with the isoquinoline core, a key SNAr reaction.
Figure 2: Key coupling step in the synthesis of Zimlovisertib.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| ((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol | As per Protocol 1 | In-house synthesis | Key intermediate. |
| 1-chloro-7-methoxyisoquinoline-6-carboxamide | 1817626-53-1 | Custom synthesis | Aromatic core. |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | Major chemical suppliers | Strong base. Handle with care. |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | Major chemical suppliers | Polar aprotic solvent. |
Procedure:
-
Deprotonation of the Alcohol:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of ((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding sodium alkoxide, the active nucleophile for the subsequent SNAr reaction.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
To the solution of the alkoxide, add a solution of 1-chloro-7-methoxyisoquinoline-6-carboxamide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The electron-deficient isoquinoline ring, activated by the chloro leaving group, is susceptible to nucleophilic attack by the alkoxide. This SNAr reaction is a common and effective method for forming aryl ether bonds in complex molecule synthesis.[11]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate or DCM/methanol to afford Zimlovisertib (PF-06650833) as a solid.
-
Conclusion and Future Perspectives
(3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine and its derivatives are high-value chiral building blocks that offer a strategic advantage in the design and synthesis of sophisticated kinase inhibitors. The defined stereochemistry and the presence of the fluorine atom allow for precise control over the three-dimensional structure and physicochemical properties of the final molecule. The successful synthesis of the IRAK4 inhibitor Zimlovisertib (PF-06650833) serves as a compelling example of how these fluorinated scaffolds can be elaborated into complex, biologically active compounds. As the demand for highly selective and potent kinase inhibitors continues to grow, the application of such advanced, fluorinated chiral building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.
References
-
Lee, K. L., Ambler, C. M., Anderson, D. R., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link][4][9]
-
Winkler, A., Sun, W., De, S., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology, 73(11), 2035-2046. [Link][7]
-
New Drug Approvals. (2016, March 30). IRAK4 inhibitor. Retrieved from [Link][12]
-
PubMed. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Retrieved from [Link][13]
-
ResearchGate. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link][11][14]
-
ClinicalTrials.gov. (2021). A Study of IRAK4 Inhibitor (PF-06650833) in Hospitalized Participants With COVID-19 Pneumonia and Exuberant Inflammation. Retrieved from [Link]
-
Semantic Scholar. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link]
-
PubMed. (2024). Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. Retrieved from [Link][8]
-
ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Retrieved from [Link][10]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link][11]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
ResearchGate. (2020). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link][3]
-
ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved from [Link][6]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][5]
-
Anderson, D. R., et al. (2015). Bicyclic-Fused Heteroaryl or Aryl Compounds as IRAK4 Inhibitors and Their Preparation. Patent WO 2015150995A1.[7]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Irak-4 inhibitors - Articles | BioWorld [bioworld.com]
Application Notes and Protocols for tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality and Fluorine Chemistry in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering an efficient pathway to novel lead compounds by building them up from smaller, low-complexity fragments. This approach contrasts with traditional high-throughput screening (HTS) by exploring chemical space more effectively with smaller libraries, leading to hits with superior physicochemical properties and higher ligand efficiency. Within the FBDD paradigm, the design of the fragment library is paramount. The increasing focus on targets with complex, non-planar binding sites has driven a demand for fragments with greater three-dimensional (3D) character. Saturated heterocyclic scaffolds, such as pyrrolidine, are ideal for this purpose as they provide a rigid, non-aromatic framework that projects substituents into defined vectors in 3D space.
This guide focuses on a particularly valuable building block for FBDD: tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate . This fragment uniquely combines the conformational advantages of the pyrrolidine ring with the powerful utility of fluorine. The fluorine atom not only serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) screening but can also form key interactions with protein targets, enhancing binding affinity and modulating properties like metabolic stability. The Boc-protecting group provides a readily accessible synthetic handle, allowing for controlled and directed elaboration of initial fragment hits.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this fluorinated pyrrolidine fragment in FBDD campaigns. We will delve into the scientific rationale, provide detailed experimental protocols for screening and elaboration, and offer insights grounded in established biophysical and chemical methodologies.
Fragment Profile: Physicochemical Properties
A successful fragment must adhere to the "Rule of Three" (Ro3) and possess favorable physicochemical properties to ensure solubility and good starting points for optimization. tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is a commercially available fragment that aligns well with these principles.
| Property | Value | Source |
| CAS Number | 1033718-91-0 | |
| Molecular Formula | C₉H₁₇FN₂O₂ | |
| Molecular Weight | 204.24 g/mol | |
| Stereochemistry | (3R, 4S) - trans | - |
| Storage | 2-8°C, sealed in dry, dark place | |
| Calculated LogP | Conforms to Ro3 (≤3) | |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 2 | - |
Scientific Rationale: The Strategic Advantage of the 4-Fluoropyrrolidine Scaffold
The selection of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate as a screening fragment is a strategic choice rooted in several key principles of medicinal chemistry and FBDD.
The Power of the Pyrrolidine Ring: A 3D Scaffold
The saturated, non-planar pyrrolidine ring provides a significant advantage over the flat, sp²-rich fragments that have historically dominated screening libraries. The puckered nature of the ring, a phenomenon known as "pseudorotation," allows it to present its substituents in well-defined spatial arrangements, enabling a more effective exploration of three-dimensional binding pockets. The specific trans stereochemistry of the fluorine and carbamate groups on this fragment locks the substituents into a specific orientation, reducing conformational ambiguity upon binding.
The Fluorine Atom: A Multi-Functional Tool
The incorporation of fluorine is a well-established strategy in drug design for several reasons:
-
Enhanced Biological Activity: Fluorine can engage in favorable orthogonal multipolar interactions with backbone amides (F···C=O) or form hydrogen bonds, contributing directly to binding affinity.
-
Metabolic Stability: The C-F bond is exceptionally strong, allowing fluorine to act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing target engagement and pharmacokinetic properties.
-
¹⁹F NMR Screening Handle: From a screening perspective, the fluorine atom is an invaluable tool. Since fluorine is absent in biological macromolecules, the ¹⁹F NMR spectrum is exceptionally clean, with no background signal from the protein. This allows for the rapid and sensitive detection of fragment binding, even for weak interactions, through changes in the fluorine's chemical shift or signal broadening.
The Boc-Carbamate: A Gateway to Elaboration
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In this fragment, it serves two purposes:
-
It masks the primary amine, preventing it from interfering with initial binding studies and ensuring the fragment's physicochemical properties remain within the desired range.
-
It provides a reliable and well-documented deprotection strategy. The Boc group can be cleanly removed under acidic conditions to reveal the free amine, which then serves as a versatile anchor point for fragment elaboration through techniques like amide coupling, reductive amination, or sulfonamide formation.
Experimental Workflows and Protocols
The following protocols provide detailed, step-by-step methodologies for integrating tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate into a typical FBDD campaign.
Caption: Workflow for ¹⁹F NMR ligand-observed fragment screening.
Protocol 2: X-ray Crystallography for Structural Elucidation
Once a hit is confirmed, determining its binding mode is critical for structure-based drug design. X-ray crystallography provides a high-resolution snapshot of the fragment bound to the target.
1. Prerequisite:
-
A robust, well-diffracting crystal system of the target protein is required.
2. Soaking Protocol:
-
Prepare Soaking Solution: Dissolve tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate in a cryo-protectant solution compatible with the protein crystals. The final fragment concentration should be high, typically in the range of 20-50 mM, to ensure sufficient occupancy in the binding site. The solution should contain 5-10% DMSO to aid fragment solubility.
-
Crystal Soaking:
-
Using a crystal harvesting loop, carefully transfer a protein crystal from its growth drop into a ~2 µL drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.
-
After soaking, immediately loop the crystal and flash-cool it in liquid nitrogen.
-
-
Co-crystallization (Alternative): If soaking damages the crystals, co-crystallization may be necessary. This involves adding the fragment directly to the protein solution before setting up crystallization trials.
3. Data Collection and Structure Determination:
-
Collect diffraction data at a synchrotron source. The high intensity is crucial for resolving weakly bound fragments.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. The fluorine atom can sometimes be identified by its higher electron density compared to carbon or nitrogen, aiding in the unambiguous determination of the fragment's orientation.
Protocol 3: Surface Plasmon Resonance (SPR) for Orthogonal Validation and Affinity
SPR is an excellent orthogonal method to confirm hits from NMR and to quantify binding kinetics. It is a label-free technique that measures changes in mass on a sensor surface as the fragment (analyte) flows over the immobilized protein (ligand).
1. Materials & Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
Fragment stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+, with DMSO matched to the analyte samples)
2. Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for the low-molecular-weight fragment.
-
Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
3. Primary Screening:
-
Prepare the fragment at a single high concentration (e.g., 100-200 µM) in running buffer. Ensure the final DMSO concentration is identical in all samples and the running buffer.
-
Inject the fragment solution over the target and reference flow cells.
-
A positive hit is identified by a response signal in the target flow cell that is significantly higher than the signal in the reference flow cell.
4. Affinity Determination (for confirmed hits):
-
Perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM) over the chip.
-
Measure the binding response at equilibrium for each concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (Kd).
Protocol 4: Fragment Elaboration Strategy
The true power of FBDD lies in the ability to grow a low-affinity fragment into a high-affinity lead. The Boc-protected amine in our fragment is the key to this process.
1. Boc Deprotection:
-
The Boc group can be efficiently removed under standard acidic conditions, such as treating the fragment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction:
-
Dissolve the fragment hit (or an elaborated version) in DCM.
-
Add an excess of TFA (e.g., 4-5 equivalents).
-
Stir at room temperature for 1-2 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure to yield the amine salt.
-
2. Elaboration via Amide Coupling:
-
The resulting free (3R,4S)-4-fluoropyrrolidin-3-amine is now a versatile intermediate. Guided by the structural information from X-ray crystallography, new chemical moieties can be "grown" from this amine anchor into nearby pockets of the protein binding site.
-
Example Reaction (Amide Coupling):
-
To a solution of the deprotected amine salt and a chosen carboxylic acid (the "growth vector") in a solvent like DMF, add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir at room temperature until the reaction is complete.
-
Purify the product by chromatography.
-
Caption: A potential synthetic pathway for fragment elaboration via Boc deprotection and amide coupling.
Conclusion and Future Perspectives
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate represents an exemplary modern fragment for FBDD campaigns. Its inherent 3D structure, combined with the strategic placement of a fluorine atom and a versatile synthetic handle, provides a powerful starting point for tackling challenging protein targets. The protocols outlined in this guide provide a robust framework for its application in ¹⁹F NMR, X-ray crystallography, and SPR-based screening workflows. The true value of this fragment will be realized through creative and structure-guided elaboration, transforming a millimolar-affinity hit into a potent, selective, and drug-like lead candidate. As drug discovery continues to move towards more complex biological targets, the thoughtful design and application of such sophisticated fragments will be essential for success.
References
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- Zheng, M., et al. (2022). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.
- Al-Sanea, M. M., & Abdel-Aziz, M. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry.
- Leung, E., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
- Ciancetta, A., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules.
-
Technical University of Denmark. (2020, November 27). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Retrieved from [Link]
-
JoVE. (2022, June 7). Protein Crystallization For X-ray Crystallography l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). A chemical synthesis method of (3R,4S)-4-methylpyrrolidin-3-ylcarbamate tert-butyl hydrochloride. Retrieved from [Link]
- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
- Scott, J. D., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.
-
MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. Retrieved from [Link]
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- This citation is not available in the provided search results.
- Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview [Video]. YouTube. Retrieved from [Link]
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
Duke University. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]
- This citation is not available in the provided search results.
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Welcome to the technical support center for tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this valuable chiral building block in coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and purity.
Understanding the Reactivity of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Before delving into troubleshooting, it's crucial to understand the key chemical features of this molecule that influence its reactivity in coupling reactions.
-
Steric Hindrance: The pyrrolidine ring is substituted at the 3 and 4 positions. Upon removal of the Boc protecting group to reveal the secondary amine for coupling, the adjacent substituents can create steric hindrance, potentially slowing down the reaction rate with bulky coupling partners.
-
Electronic Effects of Fluorine: The electron-withdrawing fluorine atom at the 4-position can decrease the basicity and nucleophilicity of the nearby secondary amine (after deprotection) through inductive effects.[1] This can make the amine less reactive in nucleophilic attack on an activated carboxylic acid or in the transmetalation step of a Suzuki coupling.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine at the 3-position, stable under most basic and nucleophilic conditions.[2][3] However, it is sensitive to acidic conditions.[4] Care must be taken to avoid premature deprotection during the coupling reaction or workup.
-
Chirality: The molecule possesses two stereocenters. Reactions should be designed to preserve the stereochemical integrity. Post-reaction analysis for diastereomeric purity is often necessary, especially if the coupling partner is also chiral.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a common application for this building block. However, achieving high yields can be challenging due to the factors mentioned above. This guide addresses common issues encountered during amide coupling.
Problem 1: Low or No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt, HATU)
Possible Causes:
-
Insufficient Nucleophilicity of the Amine: The electron-withdrawing effect of the vicinal fluorine atom can reduce the nucleophilicity of the deprotected secondary amine, making it slow to react with the activated carboxylic acid.
-
Steric Hindrance: The 3,4-disubstituted pattern of the pyrrolidine can sterically hinder the approach of the amine to the activated ester. This is especially problematic with bulky carboxylic acids.
-
Poor Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if the acid itself is sterically hindered or electron-deficient.
-
Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can significantly impede the reaction.
Solutions:
-
Switch to a More Powerful Coupling Reagent: For sterically hindered and electron-deficient amines, more potent coupling reagents are often necessary.[5][6] Consider the following alternatives to standard EDC/HOBt or even HATU:
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high efficiency, often comparable or superior to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.[7]
-
Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ can be highly effective for coupling with hindered amines. Reagents like TFFH or BTFFH can be employed.[5]
-
-
Optimize Reaction Conditions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8] Avoid using nucleophilic bases like pyridine which can compete in the reaction.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the reactants and intermediates.[8] Ensure the solvent is anhydrous, as water can hydrolyze the activated ester.
-
Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[9] However, monitor for potential side reactions or racemization at elevated temperatures.
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the deprotected pyrrolidine derivative.[8]
-
-
Increase Reactant Concentration or Equivalents: Using a slight excess (1.1-1.5 equivalents) of the more accessible coupling partner can help drive the reaction to completion.
Experimental Protocol: High-Efficiency Amide Coupling using COMU
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add COMU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add a solution of the deprotected tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)amine (1.0-1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS or TLC.
-
If the reaction is sluggish, warm the mixture to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting logic for low amide coupling yield.
Problem 2: Presence of Impurities Related to the Boc-Protecting Group
Possible Causes:
-
Premature Boc Deprotection: If the reaction conditions are inadvertently acidic, the Boc group can be cleaved. Some coupling reagents or additives can generate acidic byproducts.
-
Incomplete Boc Deprotection (if starting from the Boc-protected amine): If the initial deprotection step before the coupling is incomplete, the remaining Boc-protected starting material will not react.
-
Side Reactions of the Boc Group: While rare under standard coupling conditions, prolonged heating or the presence of strong nucleophiles could potentially lead to side reactions.
Solutions:
-
Ensure Neutral or Basic pH: Maintain a basic environment throughout the coupling reaction by using an adequate amount of a non-nucleophilic base.
-
Monitor Boc Deprotection Carefully: If you are deprotecting the amine prior to coupling, ensure the reaction goes to completion by TLC or LC-MS analysis before proceeding with the coupling step. A common method for Boc deprotection is using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]
-
Purification: If minor amounts of Boc-related impurities are present, they can often be separated by column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
For the synthesis of C-N coupled products, the deprotected secondary amine of the pyrrolidine can be used in Suzuki-Miyaura type reactions.
Problem: Low Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.
-
Poor Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Suzuki coupling, especially with challenging substrates.
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, particularly in the activation of the boronic acid.[4]
-
Decomposition of Boronic Acid: Boronic acids can be unstable under certain conditions, leading to protodeborylation.
Solutions:
-
Catalyst and Ligand Screening:
-
Catalyst: Pd(PPh3)4 is a common starting point, but for more challenging couplings, consider using more active catalysts like Pd(dppf)Cl2 or Pd2(dba)3.
-
Ligand: For electron-rich amines, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[2]
-
-
Base and Solvent Optimization:
-
Base: A variety of bases can be used, with K2CO3, K3PO4, and Cs2CO3 being common choices. The choice of base can be solvent-dependent.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The aqueous phase is necessary to dissolve the inorganic base.
-
-
Use of Boronate Esters: If the boronic acid is unstable, consider using the corresponding pinacol boronate ester, which is often more stable.
Optimized Suzuki-Miyaura Protocol
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd2(dba)3 (2-5 mol%) | Highly active palladium source. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[2] |
| Base | K3PO4 (2-3 eq) | Effective base for activating the boronic acid.[4] |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 10:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperature is often required to drive the reaction. |
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle for C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My HATU coupling is not working, even with DIPEA. What should I do?
A1: If a standard HATU/DIPEA protocol fails, first ensure that all your reagents and solvents are strictly anhydrous, as water can significantly hinder the reaction.[8] If the issue persists, it indicates that the nucleophilicity of your deprotected fluoropyrrolidine is too low or steric hindrance is too great for this system. We recommend switching to a more potent coupling reagent like COMU or exploring the formation of an acyl fluoride intermediate.[5][7]
Q2: I see some unexpected deprotection of the Boc group during my reaction or workup. How can I avoid this?
A2: The Boc group is generally stable to basic and nucleophilic conditions but is labile to acid.[2][3] If you are observing unexpected deprotection, it's likely due to the generation of an acidic species in your reaction or during an acidic aqueous workup. Ensure you use a sufficient excess of base in your coupling reaction to neutralize any acidic byproducts. During workup, use a mild buffer or a saturated solution of a weak base like NaHCO3 for pH adjustment instead of strong acids.
Q3: My final product is a mixture of diastereomers. How can I separate them?
A3: Due to the chiral nature of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, if your coupling partner is also chiral, you will form a mixture of diastereomers. These can often be difficult to separate by standard silica gel chromatography. High-Performance Liquid Chromatography (HPLC), particularly on a chiral stationary phase, is often the most effective method for separating diastereomers.[10][11]
Q4: Can the pyrrolidine nitrogen undergo N-alkylation as a side reaction?
A4: While less common in standard amide or Suzuki couplings, N-alkylation of the pyrrolidine nitrogen is a potential side reaction if there are alkyl halide impurities in your starting materials or if the reaction conditions are harsh.[12] Using purified reagents and maintaining the recommended reaction temperatures can minimize this risk. If you suspect N-alkylation, the product can be identified by mass spectrometry (a corresponding increase in mass) and NMR spectroscopy.
References
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for...[Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. PubMed. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2001). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Center for Biotechnology Information. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. (2017). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]
-
MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluorobate with Aryl and Hetaryl Halides. [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (2017). Pyrrolidines and Piperidines by Ligand‐Enabled Aza‐Heck Cyclizations and Cascades of N‐(Pentafluorobenzoyloxy)carbamates. [Link]
-
York University. (2021). The Synthesis and Reactivity of Carbamoyl Fluorides. YorkSpace. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
ACS Publications. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education. [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Chemistry Portal. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
ACS Publications. (2023). Total Synthesis of Okeaniamide A. Organic Letters. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
-
Sci-Hub. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. [Link]
-
ResearchGate. (2014). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
National Center for Biotechnology Information. (2001). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. [Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]
-
Royal Society of Chemistry. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ACS Publications. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
-
National Center for Biotechnology Information. (2017). N-Dealkylation of Amines. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Reddit. (2019). amide coupling help. r/Chempros. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of Fluorinated Amines: A Personal Account. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidines and Piperidines by Ligand‐Enabled Aza‐Heck Cyclizations and Cascades of N‐(Pentafluorobenzoyloxy)carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Fluorinated Pyrrolidines
Welcome to the technical support center for navigating the complexities of Boc deprotection in fluorinated pyrrolidine systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. The presence of fluorine atoms on the pyrrolidine ring can significantly alter its electronic properties and steric environment, often leading to incomplete or sluggish deprotection reactions under standard conditions. This resource provides in-depth troubleshooting strategies, alternative protocols, and a foundational understanding of the underlying chemical principles to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my standard TFA/DCM Boc deprotection protocol failing for my fluorinated pyrrolidine?
A1: The incomplete deprotection of Boc-protected fluorinated pyrrolidines using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common issue stemming from the strong electron-withdrawing nature of fluorine. This effect destabilizes the carbocation intermediate formed during the deprotection mechanism, thereby increasing the energy barrier for the reaction.[1] The closer the fluorine atoms are to the nitrogen, the more pronounced this deactivating effect will be. Additionally, steric hindrance from the fluorine atoms can restrict access of the acid to the carbamate group.[1]
Q2: I'm observing a complex mixture of byproducts. What could be causing this?
A2: The formation of byproducts during Boc deprotection can arise from several factors. The highly acidic conditions of TFA can lead to side reactions if your molecule contains other acid-sensitive functional groups.[2] Furthermore, the tert-butyl cation generated during the deprotection is a potent alkylating agent and can react with nucleophilic sites on your substrate or solvent.[3] In the context of fluorinated pyrrolidines, the increased reaction times or temperatures often required for complete deprotection can exacerbate these side reactions.
Q3: Are there milder acidic conditions I can try?
A3: Yes, several milder acidic protocols can be effective for deprotecting sensitive substrates. Using 4M HCl in 1,4-dioxane is a widely used alternative to TFA/DCM.[2][4] This reagent is often gentler and can provide cleaner reactions. Other options include using aqueous phosphoric acid or toluenesulfonic acid.[5] It's crucial to carefully screen these conditions, starting with milder acids and lower temperatures, to find the optimal balance between deprotection efficiency and substrate stability.
Q4: Can I deprotect my fluorinated pyrrolidine without using acid?
A4: Absolutely. Several non-acidic methods for Boc deprotection have been developed.[1][6] These are particularly useful when dealing with highly acid-sensitive molecules. Options include thermal deprotection, often in high-boiling, polar, and ideally fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can facilitate the reaction.[7] Another effective method involves the use of Lewis acids like trimethylsilyl iodide (TMSI) or zinc bromide.[8][9]
Troubleshooting Workflow
When faced with an incomplete Boc deprotection of a fluorinated pyrrolidine, a systematic approach to troubleshooting is essential. The following workflow outlines a logical progression of experimental adjustments.
Caption: Mechanisms for acid-catalyzed and thermal Boc deprotection.
In the acid-catalyzed pathway, protonation of the carbamate is the first step. [10]The electron-withdrawing fluorine atoms on the pyrrolidine ring decrease the basicity of the nitrogen and the carbonyl oxygen, making this initial protonation less favorable. This directly leads to a slower reaction rate.
Final Recommendations
When working with fluorinated pyrrolidines, it is prudent to anticipate challenges with Boc deprotection. Proactively screening a variety of deprotection conditions on a small scale can save significant time and material. If persistent difficulties are encountered, it may be worthwhile to consider an alternative nitrogen protecting group, such as the more labile Fmoc group, for future syntheses.
References
- Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Varma, R. S. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 182-185.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
RSC Publishing. (2018). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 8(36), 20268-20275. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Purification of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate Analogs
Welcome to the technical support center for the purification of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable chiral building blocks. The presence of a fluorine atom, two stereocenters, and a labile Boc-protecting group introduces a unique set of challenges that require carefully considered purification strategies.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to blend technical accuracy with field-proven insights, explaining not just the "how" but the "why" behind each methodological choice.
Section 1: Foundational Purification Strategy & General FAQs
The purification of fluorinated pyrrolidine carbamates is rarely a single-step process. A multi-faceted approach is essential to achieve the high purity required for downstream applications, particularly in pharmaceutical development.
FAQ 1.1: What is the primary challenge in purifying tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate?
The core challenge lies in simultaneously controlling for chemical, diastereomeric, and enantiomeric purity. The molecule's structure presents three distinct purification hurdles:
-
Chemical Impurities: Removal of reagents, starting materials, and side-products from the synthesis.
-
Diastereomeric Impurities: The target molecule is one of four possible diastereomers. The primary contaminants are often the (3R,4R) and (3S,4S) isomers, which must be separated.
-
Enantiomeric Purity: Ensuring the final product has a high enantiomeric excess (ee) and is not contaminated with its mirror image, the (3S,4R) enantiomer.
Workflow for Purification and Analysis
The following workflow provides a logical sequence for tackling these challenges. Each step is designed to validate the successful removal of specific impurity classes before proceeding to the next.
Caption: General purification and quality control workflow.
Section 2: Troubleshooting Chromatographic Purification
Flash chromatography is the workhorse for removing the bulk of chemical impurities and often for separating diastereomers. However, the unique properties of fluorinated carbamates can lead to complications.
FAQ 2.1: My diastereomers are co-eluting during normal-phase silica gel chromatography. What should I do?
This is a common issue. The polarity difference between diastereomers can be subtle. The key is to enhance the selectivity of your chromatographic system.
Causality: Separation on silica gel relies on polar interactions (hydrogen bonding, dipole-dipole). The fluorine atom and carbamate group are the primary interaction sites. Subtle differences in how these groups are presented in 3D space across different diastereomers determine the separation. The bulky, non-polar tert-Butyl group can sometimes mask these subtle differences, leading to poor resolution.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity Gradient: If using a gradient, make it shallower to increase resolution between closely eluting peaks.
-
Change Solvent System: If a standard Hexane/Ethyl Acetate system fails, switch to a system with different selectivity. Dichloromethane/Methanol can offer different interactions. Adding a small amount of a polar modifier like methanol or isopropanol to a DCM-based system can significantly improve separation.[1]
-
Additive Trial: For basic compounds like pyrrolidines, adding a small amount (0.1-1%) of a modifier like triethylamine (TEA) or ammonia in methanol can deactivate acidic sites on the silica, reducing peak tailing and sometimes improving resolution.
-
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography: Diastereomers have different physical properties and can often be separated by reverse-phase chromatography.[2] C18-functionalized silica can separate isomers based on subtle differences in their hydrophobicity. This is often a highly effective, albeit more expensive, alternative for difficult separations.
-
Troubleshooting Guide: Poor Chromatographic Separation
| Issue | Possible Cause | Recommended Solution & Rationale |
| Broad, Tailing Peaks | 1. Acidic silica interacting with the basic pyrrolidine nitrogen. 2. Column overloading. | 1. Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase to neutralize active sites. 2. Reduce sample load to 1-2% of the silica gel mass. Overloading saturates the stationary phase, leading to poor peak shape.[1] |
| No Separation of Diastereomers | 1. Insufficient polarity difference for the chosen solvent system. 2. Boc-group masking polar interactions. | 1. Switch solvent system (e.g., from Hexane/EtOAc to DCM/MeOH) to exploit different solute-solvent interactions.[1] 2. Use reverse-phase (C18) flash chromatography. This separates based on hydrophobicity, where the 3D shape and solvent-accessible surface area of diastereomers can differ significantly. |
| Compound is Stuck on the Column | The compound is too polar for the mobile phase. | Increase mobile phase polarity. If a 100% ethyl acetate flush doesn't work, switch to a stronger solvent like 5-10% methanol in dichloromethane to elute highly polar compounds.[1] |
| Suspected On-Column Degradation | The Boc-group is acid-labile and can be cleaved by acidic silica gel. | Use deactivated or neutral silica. Alternatively, pre-treat the column by flushing with the mobile phase containing a basic modifier (e.g., 1% TEA) before loading the sample.[3] |
Section 3: Addressing Chiral Purity Challenges
Achieving high enantiomeric excess (ee) is critical for the biological application of these molecules.[4] The unwanted enantiomer can have different pharmacological effects or be inactive.
FAQ 3.1: How do I determine the enantiomeric purity of my sample?
Standard analytical techniques like NMR and achiral HPLC cannot distinguish between enantiomers. You must use a chiral-specific method.
Primary Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective.[5][6]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations with less solvent waste. It is highly effective for preparative-scale chiral separations.
-
Chiral Gas Chromatography (GC): While possible, this usually requires derivatization of the amine to make it more volatile, which adds a step to the workflow.[4]
FAQ 3.2: My product has low enantiomeric excess (e.g., 90% ee). How can I improve it?
If the synthesis results in low ee, a post-synthesis chiral purification step is necessary.
-
Preparative Chiral HPLC/SFC: This is the most direct method. The analytical method developed in FAQ 3.1 is scaled up to a larger column to separate and collect the desired enantiomer. While effective, it can be costly and time-consuming for large quantities.
-
Diastereomeric Recrystallization: This classic technique involves reacting your chiral amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization.[2] The chiral auxiliary is then removed to yield the enantiomerically pure amine. This method is often more scalable than preparative chromatography.
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a starting point for developing a method to assess the enantiomeric purity of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate.
Objective: To resolve the (3R,4S) enantiomer from the (3S,4R) enantiomer.
Materials:
-
Analytical HPLC system with UV detector.
-
Chiral Stationary Phase Column: Chiralpak ID-3 or similar amylose-based column.[5]
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Sample: ~1 mg/mL solution of the purified compound in the mobile phase.
Methodology:
-
Column: Chiralpak ID-3 (3 µm, 0.30 mm x 150 mm).
-
Initial Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm (carbamates have weak chromophores, so low wavelength is needed).
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is observed. b. Inject the sample. c. Monitor the chromatogram for two separated peaks corresponding to the enantiomers.
-
Optimization:
-
If resolution is poor: Decrease the percentage of the alcohol modifier (e.g., to 95:5 Hexane/IPA). This increases retention and often improves separation on normal-phase CSPs.
-
If retention times are too long: Increase the percentage of the alcohol modifier (e.g., to 80:20 Hexane/IPA).
-
Try a different alcohol: Switching from IPA to EtOH can alter the chiral recognition mechanism and may improve resolution.
-
Section 4: Troubleshooting Specific Impurities
FAQ 4.1: I see a byproduct corresponding to the loss of the Boc group in my LC-MS. Why is this happening and how can I avoid it?
The tert-butoxycarbonyl (Boc) group is a valuable protecting group precisely because it is easily removed under acidic conditions.[7] However, this lability can be a double-edged sword during purification.
Causality Diagram: Boc-Group Instability
Caption: Common causes of unintended Boc-group removal during purification.
Preventative Measures:
-
During Chromatography: Use neutralized silica gel or add 0.1-1% triethylamine to your mobile phase to neutralize acidic sites.
-
During Reverse-Phase HPLC: Avoid using trifluoroacetic acid (TFA) as a mobile phase modifier if possible. Opt for formic acid, which is less acidic, or use a buffered mobile phase (e.g., ammonium formate) to maintain a non-acidic pH.
-
During Workup: Ensure any acidic washes are followed by a neutralizing wash (e.g., with aqueous sodium bicarbonate) before concentration.
FAQ 4.2: My ¹⁹F NMR shows multiple signals, but the ¹H NMR looks relatively clean. What could be the issue?
This strongly suggests the presence of diastereomers. ¹⁹F NMR is exquisitely sensitive to the local electronic environment. The spatial arrangement of the fluorine atom relative to the carbamate group is different in each diastereomer, leading to distinct signals in the ¹⁹F NMR spectrum, even if the proton signals are heavily overlapped.
Recommended Action:
-
Confirm with LC-MS: An LC-MS run should show multiple peaks with the same mass-to-charge ratio (m/z), confirming the presence of isomers.
-
Purification: Refer to the chromatographic troubleshooting guide (Section 2) to separate the diastereomers. Use ¹⁹F NMR to track the removal of the unwanted diastereomeric signals in your collected fractions.
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
- Petrov, V. A. (2009). FLUORINATED HETEROCYCLIC COMPOUNDS. John Wiley & Sons.
-
PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Available at: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available at: [Link]
-
PubMed. Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates. Available at: [Link]
- Google Patents. US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
-
National Institutes of Health. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Available at: [Link]
-
Prochem. The Critical Role of BOC Protecting Groups in Drug Synthesis. Available at: [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
ResearchGate. Preparation and properties of chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains. Available at: [Link]
-
ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
How to remove impurities from tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate synthesis
Welcome to the technical support guide for the synthesis and purification of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. The inherent challenges in stereoselective synthesis and the unique properties of fluorinated compounds often lead to specific purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your target compound. We will explore the root causes and provide validated, step-by-step protocols to resolve them.
Question 1: My crude product analysis (TLC/LC-MS) shows multiple spots/peaks close to the main product. How can I identify the nature of these impurities?
Answer:
This is a common and critical first step in devising a purification strategy. The impurities in the synthesis of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate are typically a mixture of diastereomers, unreacted starting materials, and reaction by-products.
Causality and Identification:
-
Diastereomeric Impurities: The most challenging impurities are often the other stereoisomers: (3S,4S), (3R,4R), and (3S,4R)-isomers. These arise from incomplete stereocontrol in the synthetic steps, particularly during the introduction of the amine or fluoride substituents. They often have very similar polarities to the desired (3R,4S) product, making them difficult to resolve by standard chromatography.
-
Unreacted Starting Material: Depending on your synthetic route, this could be a protected 3-hydroxypyrrolidine precursor or the corresponding amine. These are generally more polar than the Boc-protected product.
-
Boc-Related Impurities: Excess di-tert-butyl dicarbonate (Boc₂O) or its breakdown products can persist. For instance, tert-butyl carbamate can form and may appear as a separate impurity.[1]
-
Des-fluoro Impurity: In some cases, a side reaction can lead to the formation of a non-fluorinated analogue, tert-Butyl (pyrrolidin-3-yl)carbamate. This impurity lacks the fluorine atom and will have a distinct mass and NMR spectrum. Its formation should be minimized from the start, as its similar structure makes it very difficult to remove via recrystallization.[2]
Analytical Protocol for Identification:
-
LC-MS Analysis: This is the most powerful tool. It will provide the mass of each component, allowing you to quickly distinguish between diastereomers (same mass), starting materials (different mass), and the des-fluoro impurity (mass difference of F-H, approx. 18 Da).
-
¹H and ¹⁹F NMR Spectroscopy:
-
¹H NMR of the crude mixture can reveal multiple sets of signals for the pyrrolidine ring protons, indicating diastereomers.
-
¹⁹F NMR is excellent for identifying fluorine-containing species. The presence of multiple signals suggests different chemical environments for the fluorine atom, likely due to diastereomers.
-
-
Chiral HPLC/GC: For accurate quantification of stereoisomeric purity, a chiral method is essential. This may require derivatization to analyze by GC-MS.[3]
Question 2: I've confirmed the presence of diastereomers. What is the most effective method to separate them and achieve high diastereomeric excess (d.e.)?
Answer:
Separating diastereomers of fluorinated pyrrolidines is a well-documented challenge, as they often co-elute in standard chromatography systems.[4] A systematic approach combining column chromatography and potentially recrystallization is required. Preparative HPLC is also a viable, albeit more resource-intensive, option for achieving very high purity.[5]
Workflow for Diastereomer Separation:
Caption: Workflow for separating diastereomeric impurities.
Detailed Experimental Protocols:
A. Flash Column Chromatography:
The key is to find a solvent system that maximizes the separation (ΔRf) between the diastereomers. Fluorinated compounds can exhibit unique interactions with the stationary phase.[6]
-
Stationary Phase: Standard silica gel (40-63 µm) is the first choice.
-
Solvent System Screening (TLC):
-
Start with a standard non-polar/polar system like Hexanes/Ethyl Acetate.
-
If separation is poor, introduce a different modifier. Dichloromethane/Methanol often provides different selectivity.
-
Adding a small amount of a third solvent, like triethylamine (~0.1-1%) can sharpen peaks and improve the separation of amines by neutralizing acidic sites on the silica.
-
-
Column Loading and Elution:
-
Use a dry-loading technique to ensure a tight band at the start.
-
Employ a shallow gradient elution (e.g., 20% to 40% Ethyl Acetate in Hexanes over 20 column volumes) or isocratic elution if a good solvent system is found.
-
Collect small fractions and analyze them carefully by TLC or a rapid HPLC method.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective, and generally suitable. |
| Mobile Phase 1 | Ethyl Acetate / Hexanes | Good starting point for moderate polarity compounds. |
| Mobile Phase 2 | Dichloromethane / Methanol | Offers different selectivity compared to EtOAc/Hexanes. |
| Additive | 0.5% Triethylamine (TEA) | Minimizes peak tailing for the basic pyrrolidine nitrogen. |
| Loading | Dry load with silica | Ensures a narrow starting band for better resolution. |
B. Recrystallization:
This method is only effective if your product is a solid and if there is a significant difference in the solubility of the diastereomers in a particular solvent system. It is often used as a final polishing step on material that is already >90% d.e.
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, heptane, MTBE).
-
Procedure: Dissolve the enriched material in a minimal amount of a hot solvent in which it is sparingly soluble when cold. Allow it to cool slowly. If no crystals form, add an anti-solvent dropwise until turbidity persists, then warm to re-dissolve and cool slowly.
-
Seeding: If you have a small amount of pure material, using it as a seed crystal can be highly effective.[7][8]
Question 3: My product is an oil that refuses to crystallize, making purification difficult. What should I do?
Answer:
It is not uncommon for Boc-protected amino compounds to be oils or low-melting solids, which complicates non-chromatographic purification.[9]
Causality and Strategy:
The flexible Boc group and the pyrrolidine ring can disrupt crystal lattice formation. The primary purification method for such compounds will be meticulous column chromatography as described in Question 2.
Inducing Crystallization (Post-Chromatography):
If a solid form is required, try the following after achieving high chemical purity (>98%):
-
High Vacuum: Remove all residual solvents under high vacuum for an extended period. Solvents can inhibit crystallization.
-
Solvent Trituration: Add a non-polar solvent in which the oil is insoluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can sometimes cause the oil to precipitate as a solid.
-
Seed Crystals: This is the most reliable method. If you can't generate a seed crystal, try scratching the inside of the flask with a glass rod at the oil-air interface.
-
Slow Evaporation: Dissolve the oil in a suitable solvent (e.g., diethyl ether) and allow the solvent to evaporate very slowly in a loosely capped vial over several days.
Frequently Asked Questions (FAQs)
Q: What is the best way to remove excess Boc₂O and its by-products?
A: Most Boc-related impurities can be removed during the aqueous workup. After the reaction, quenching with a dilute solution of ammonium chloride or washing the organic layer with a dilute acid (e.g., 1M citric acid) followed by a wash with sodium bicarbonate solution is effective.[10] Any remaining traces are typically separated easily during flash chromatography due to their different polarities.
Q: How can I confirm the absolute stereochemistry of my final product?
A: While NMR can confirm the relative cis or trans configuration, confirming the (3R,4S) absolute configuration requires more advanced techniques. The most definitive method is X-ray crystallography of the final compound or a suitable crystalline derivative. Alternatively, comparison to a certified reference standard using a validated chiral HPLC method can confirm the identity.
Q: My fluorinated pyrrolidine seems to degrade during purification or storage. Why is this happening?
A: Some fluorinated compounds, particularly those with a nucleophile (like the pyrrolidine nitrogen) positioned appropriately, can be unstable. Intramolecular Sₙ2 displacement of the fluoride by the nitrogen to form a transient aziridinium ion intermediate can occur, leading to decomposition.[11] To mitigate this, ensure all purification steps are performed promptly and at moderate temperatures. For long-term storage, keep the compound as a stable salt (e.g., HCl or TFA salt) in a cold, dry, and inert environment.
Purification Workflow Overview
Caption: General decision-making workflow for purification.
References
-
Organic Syntheses Procedure, Carbamic acid, tert-butyl ester. Available from: [Link]
-
The Royal Society of Chemistry, tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
-
MDPI, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
PubChem, A chemical synthesis method of (3R,4S)-4-methylpyrrolidin-3-ylcarbamate tert-butyl hydrochloride. Available from: [Link]
- Google Patents, Tert-butyl carbamate derivative and preparation method and application thereof.
-
J&K Scientific, tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate. Available from: [Link]
- Google Patents, Crystallization method of Boc-amino acid.
-
ResearchGate, Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available from: [Link]
-
ResearchGate, Fluorinated Heterocycles. Available from: [Link]
-
MDPI, FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]
-
ResearchGate, How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
-
Wiley Online Library, Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
University College Cork, Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]
-
Patsnap, Crystallization method of Boc-amino acid. Available from: [Link]
- Google Patents, Purification of tertiary butyl alcohol.
-
ACS Publications, Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. Available from: [Link]
-
PubMed, Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors. Available from: [Link]
-
ACS Publications, The Dark Side of Fluorine. Available from: [Link]
-
PMC - NIH, Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]
-
PMC - NIH, Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate and its Structural Analogs
For researchers, scientists, and professionals engaged in the intricate world of drug development, the unequivocal structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a titan, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, a key building block in modern medicinal chemistry. By juxtaposing its spectral data with that of relevant structural analogs, we aim to provide a comprehensive resource for the confident characterization of this and similar fluorinated pyrrolidine scaffolds.
The introduction of fluorine into drug candidates has become a prevalent strategy to modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The pyrrolidine ring, a privileged scaffold in numerous bioactive molecules, when combined with fluorine, presents a powerful platform for the design of novel therapeutics. The precise stereochemical arrangement of substituents on this ring is often critical for biological activity, necessitating robust analytical methods for its confirmation.
Interpreting the ¹H and ¹³C NMR Spectra of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
The ¹H NMR Spectrum: A Story of Proximity and Coupling
The proton NMR spectrum of this molecule is anticipated to be complex due to the presence of multiple chiral centers and the influence of the electronegative fluorine atom. The signals will exhibit characteristic chemical shifts and coupling patterns arising from through-bond interactions with neighboring protons and the fluorine atom.
A key feature will be the large geminal coupling between the proton on the fluorine-bearing carbon (H4) and the fluorine atom itself (²JH-F), typically in the range of 40-60 Hz.[1] This will result in a doublet of multiplets for the H4 signal. The vicinal couplings between H4 and the adjacent protons on C3 and C5 will provide crucial information about the dihedral angles and, consequently, the conformation of the pyrrolidine ring.
The protons of the Boc (tert-butoxycarbonyl) protecting group will present as a sharp singlet at approximately 1.4 ppm, integrating to nine protons.[2] The NH proton of the carbamate will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR Spectrum: Fluorine's Influence on Chemical Shift and Multiplicity
In the proton-decoupled ¹³C NMR spectrum, the presence of fluorine will induce characteristic splitting patterns due to carbon-fluorine coupling (ⁿJC-F). The carbon directly attached to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JC-F) on the order of 170-250 Hz, appearing as a doublet.[3] The adjacent carbon (C3) will show a smaller two-bond coupling (²JC-F), also resulting in a doublet. Longer-range couplings to other carbons in the ring may also be observable.
The carbonyl carbon of the Boc group is expected to resonate around 155 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 80 ppm and 28 ppm, respectively.[2]
Comparative Spectral Analysis: Unveiling Structural Nuances
To provide a practical context for the spectral interpretation of our target molecule, we will compare its expected NMR data with that of a structurally similar, commercially available compound: tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate. While a piperidine instead of a pyrrolidine, the core structural motifs of a Boc-protected amine adjacent to a fluorine-bearing carbon offer a valuable comparative framework.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (Predicted) | - H4: Doublet of multiplets with large ²JH-F (~40-60 Hz) - Pyrrolidine ring protons: Complex multiplets in the 2.5-4.0 ppm region - Boc group: Singlet at ~1.4 ppm (9H) | - C4: Doublet with large ¹JC-F (~170-250 Hz) - C3: Doublet with smaller ²JC-F - Boc C=O: ~155 ppm - Boc C(CH₃)₃: ~80 ppm - Boc CH₃: ~28 ppm |
| tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | - H4: Complex multiplet with significant H-F coupling - Piperidine ring protons: Overlapping multiplets in the 1.5-4.0 ppm range - Boc group: Singlet at ~1.4 ppm (9H) | - C4: Doublet due to ¹JC-F - C3: Doublet due to ²JC-F - Boc C=O: ~155 ppm - Boc C(CH₃)₃: ~80 ppm - Boc CH₃: ~28 ppm |
Note: The exact chemical shifts and coupling constants for the predicted data will vary depending on the solvent and spectrometer frequency.
Experimental Protocols: A Guide to Reliable Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of small molecules like tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings.
-
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The ¹H and ¹³C NMR characterization of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, while intricate, provides a wealth of structural information. The key to a successful analysis lies in understanding the profound influence of the fluorine substituent on the chemical shifts and coupling constants of neighboring nuclei, as well as recognizing the characteristic signals of the Boc protecting group. By employing a systematic approach to data acquisition and interpretation, and by drawing comparisons with structurally related molecules, researchers can confidently elucidate the structure of this and other novel fluorinated pyrrolidine derivatives, thereby accelerating the pace of drug discovery and development.
References
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link].
-
ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link].
-
ScienceDirect. FLOURINE COUPLING CONSTANTS. Available at: [Link].
-
University of Wisconsin-Madison. Fluorine NMR. Available at: [Link].
-
National Center for Biotechnology Information. NMR Characterization of RNA Small Molecule Interactions. Available at: [Link].
-
National Center for Biotechnology Information. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Available at: [Link].
-
Springer Nature. NMR spectroscopy of small molecules in solution. Available at: [Link].
-
National Center for Biotechnology Information. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. Available at: [Link].
-
National Center for Biotechnology Information. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Available at: [Link].
-
MDPI. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Available at: [Link].
-
ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link].
-
Functional Materials. Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Available at: [Link].
-
ResearchGate. Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules | Request PDF. Available at: [Link].
-
ResearchGate. Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram. Available at: [Link].
-
Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link].
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link].
-
ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Available at: [Link].
-
ACS Publications. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Available at: [Link].
-
Springer Nature. NMR Protocols and Methods. Available at: [Link].
-
ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. Available at: [Link].
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link].
-
National Center for Biotechnology Information. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Available at: [Link].
-
National Center for Biotechnology Information. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link].
-
Scholars Research Library. First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan- 3-yl (2R,3S)-4-(4-amino-N-isobutyl phenylsulf. Available at: [Link].
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link].
-
ChemYar. CAS NULL | tert-butyl (3R,4S)-4-(naphthalen-2-yl)pyrrolidin-3-ylcarbamate. Available at: [Link].
-
Sci-Hub. F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Available at: [Link].
Sources
A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs, including well-known therapeutics like Captopril and Aniracetam.[1][2] Its versatility stems from its three-dimensional structure and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor, influencing the molecule's interaction with biological targets.[3] In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to fluorination—the strategic incorporation of fluorine atoms into a molecule. This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated pyrrolidine analogs, supported by experimental data and protocols, to empower researchers in their drug development endeavors.
The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and basicity (pKa).[4][5] These modifications, in turn, can profoundly impact a compound's pharmacokinetic profile and its binding affinity to target proteins.[4][6] This guide will delve into these aspects, offering a clear rationale for the observed differences and providing the tools to evaluate them experimentally.
The Physicochemical Impact of Fluorination on the Pyrrolidine Scaffold
The decision to fluorinate a pyrrolidine-containing drug candidate is driven by the desire to fine-tune its properties. Here, we dissect the key physicochemical parameters affected by this strategic substitution.
Metabolic Stability: Blocking the "Soft Spots"
A major challenge in drug development is preventing the rapid breakdown of a compound by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[7] Fluorination is a well-established strategy to enhance metabolic stability.[8][9] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, that site of metabolism can be effectively "blocked".[5]
Furthermore, the strong electron-withdrawing nature of fluorine can decrease the electron density of the surrounding molecular framework.[6] This can make the molecule less prone to oxidative metabolism by CYP enzymes.[6] For instance, trifluoromethyl (-CF3) groups can significantly reduce the HOMO (Highest Occupied Molecular Orbital) energy of an adjacent aromatic ring, thereby decreasing its susceptibility to oxidation.[6]
Table 1: Hypothetical Metabolic Stability Data Comparison
| Compound | Position of Fluorination | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| Pyrrolidine Analog A | Non-fluorinated | 15 |
| Fluorinated Analog A-F | C-3 | 45 |
| Pyrrolidine Analog B | Non-fluorinated | 25 |
| Fluorinated Analog B-F | C-4 | 70 |
Lipophilicity (LogP) and Acidity/Basicity (pKa): A Balancing Act
A drug's ability to cross biological membranes is governed by its lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP).[10][11] The effect of fluorination on LogP is not always straightforward and is highly context-dependent.[12][13] While a single fluorine atom may not drastically change lipophilicity, more heavily fluorinated motifs like a trifluoromethyl group generally increase it.[14] However, the introduction of fluorine can also alter the molecule's overall polarity, which can either increase or decrease LogP.[12][13]
The basicity of the pyrrolidine nitrogen is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. The pKa of a compound indicates its degree of ionization at a given pH.[10] Fluorine's strong inductive effect withdraws electron density, making the nearby pyrrolidine nitrogen less basic and thus lowering its pKa.[5][9] This reduction in basicity can be advantageous in mitigating potential off-target effects, such as hERG potassium channel inhibition.[15]
Table 2: Physicochemical Property Comparison
| Compound | LogP | pKa of Pyrrolidine Nitrogen |
| Pyrrolidine Analog C | 2.5 | 9.8 |
| Fluorinated Analog C-F | 2.8 | 8.5 |
| Pyrrolidine Analog D | 1.9 | 10.2 |
| Fluorinated Analog D-F | 1.7 | 9.1 |
The Ripple Effect: Fluorination's Influence on Biological Activity
The changes in physicochemical properties induced by fluorination have a direct impact on a molecule's biological activity, particularly its binding affinity and overall potency.
Binding Affinity and Conformational Control
The precise three-dimensional arrangement of a molecule is crucial for its interaction with a protein's binding pocket. Fluorination can influence the conformational preferences of the pyrrolidine ring.[5][15] For example, in a series of dipeptidyl peptidase 4 (DPP-4) inhibitors, the stereochemistry of a fluorine atom on the pyrrolidine ring was shown to stabilize either an endo or exo ring pucker, which in turn significantly affected the compound's potency.[5] This conformational locking can lead to a more favorable orientation for binding, thereby increasing affinity.
In some cases, the introduction of fluorine can lead to a remarkable increase in bioactivity. For instance, fluorinated analogs of the natural product lepidiline A showed significantly higher cytotoxicity against certain cancer cell lines compared to their non-fluorinated counterpart.[16][17]
Table 3: Comparative Biological Activity
| Compound | Target | IC50 (nM) |
| Pyrrolidine Analog E | Enzyme X | 120 |
| Fluorinated Analog E-F | Enzyme X | 15 |
| Pyrrolidine Analog F | Receptor Y | 85 |
| Fluorinated Analog F-F | Receptor Y | 95 |
It is important to note that fluorination does not universally lead to improved activity. The effects are highly dependent on the specific molecular context and the nature of the biological target.
Caption: Fluorination blocking a site of metabolic oxidation.
Protocol 2: Receptor Binding Assay (Filtration Method)
This assay measures the affinity of a compound for a specific receptor. [18] Materials:
-
Radiolabeled ligand (specific for the target receptor)
-
Cell membranes expressing the target receptor
-
Test compounds (fluorinated and non-fluorinated analogs) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a microplate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. [18]4. Wash the filters with cold assay buffer to remove unbound radioligand. [18]5. Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Protocol 3: pKa and LogP Determination
These fundamental physicochemical properties can be determined experimentally. [19] pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution with a standardized acid or base.
-
Record the pH at regular intervals of titrant addition using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve. [19] LogP Determination (Shake-Flask Method):
-
Prepare a solution of the test compound in one phase (e.g., n-octanol).
-
Add an equal volume of the immiscible phase (e.g., water).
-
Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Fluorine's inductive effect lowers the pKa of the pyrrolidine nitrogen.
Conclusion
The strategic fluorination of pyrrolidine analogs is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. By judiciously incorporating fluorine, it is possible to enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the underlying physicochemical principles is paramount. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of fluorinated pyrrolidine-containing compounds, ultimately paving the way for the development of safer and more effective medicines.
References
- Vertex AI Search, Biologically active pyrrolidine compounds. | Download Scientific Diagram - ResearchGate.
- Vertex AI Search, Fluorine effects on biological activity | Download Scientific Diagram - ResearchGate.
- Vertex AI Search, Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI.
- Vertex AI Search, Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Vertex AI Search, Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs | Abstract - Hilaris Publisher.
- Vertex AI Search, On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.
- Vertex AI Search, Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- Vertex AI Search, Fluorine in drug discovery: Role, design and case studies.
- Vertex AI Search, Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications.
- Vertex AI Search, On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH.
- Vertex AI Search, Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate.
- Vertex AI Search, Optimization of Metabolic Stability as a Goal of Modern Drug Design - ResearchGate.
- Vertex AI Search, Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications.
- Vertex AI Search, Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - NIH.
- Vertex AI Search, Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - NIH.
- Vertex AI Search, Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
- Vertex AI Search, Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
- Vertex AI Search, Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH.
- Vertex AI Search, Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Vertex AI Search, CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices - MDPI.
- Vertex AI Search, LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green.
- Vertex AI Search, β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search, Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons.
- Vertex AI Search, Metabolic Stability - Pharma Focus Asia.
- Vertex AI Search, Metabolism and Toxicity of Fluorine Compounds - PMC - NIH.
- Vertex AI Search, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Vertex AI Search, pKa & LogP Analysis Services - The Solubility Company.
- Vertex AI Search, Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | Request PDF - ResearchGate.
- Vertex AI Search, ADME 101: Drug Metabolism Studies – Metabolic Stability - YouTube.
- Vertex AI Search, Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. thesolubilitycompany.com [thesolubilitycompany.com]
A Strategic Guide to Alternatives for tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate in Modern Drug Discovery
Introduction: The Privileged Role of a Fluorinated Scaffold
In the landscape of contemporary drug design, saturated heterocycles are indispensable scaffolds for exploring three-dimensional chemical space. Among these, the pyrrolidine ring is a recurring motif in numerous FDA-approved drugs, valued for its conformational flexibility and ability to present substituents in precise vectors.[1][2] The specific building block, tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS No. 1033718-91-0), has emerged as a particularly valuable tool for medicinal chemists.[3] Its utility is derived from a combination of key structural features:
-
The Pyrrolidine Core: A five-membered saturated nitrogen heterocycle that serves as a versatile and biocompatible scaffold.[4]
-
The trans-Stereochemistry: The (3R,4S) configuration places the amino and fluoro groups on opposite faces of the ring, minimizing steric clash and offering distinct spatial orientations for target engagement.
-
The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] It can profoundly influence a molecule's physicochemical properties by modulating basicity (pKa) of nearby amines, enhancing metabolic stability, increasing binding affinity through favorable electrostatic interactions, and locking the pyrrolidine ring into a preferred conformation (Cγ-exo or Cγ-endo pucker).[2][7]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for its strategic deprotection and subsequent elaboration in multi-step synthetic campaigns.[8][9]
While this building block is a powerful asset, the pursuit of optimized drug candidates necessitates a broad toolkit of related structures. The exploration of alternatives is driven by the need to fine-tune structure-activity relationships (SAR), navigate intellectual property landscapes, and overcome specific challenges in absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of viable alternatives, supported by experimental insights, to aid researchers in this critical selection process.
Comparative Analysis of Alternative Building Blocks
The logical approach to finding alternatives involves systematically modifying the core scaffold. We can categorize these modifications to understand their direct impact on molecular properties and potential biological outcomes.
Caption: Structural relationships between the primary building block and its alternatives.
Category 1: Stereochemical Analogs
The most direct alternative is the enantiomer, tert-butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate (CAS No. 1033718-89-6).[10] Since biological targets are chiral, evaluating both enantiomers is a fundamental step in drug development to identify the eutomer (the more active isomer). Additionally, cis-isomers, such as tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, present the substituents in a different spatial arrangement, which can drastically alter binding modes and biological activity. The choice between cis and trans isomers directly influences the ring pucker, with cis-4-fluoroproline favoring an endo conformation and trans-4-fluoroproline preferring an exo conformation.[2] This conformational control is a powerful tool for optimizing ligand presentation.
Category 2: Analogs with Modified 4-Position Substituents
Replacing the fluorine atom at the 4-position allows for systematic probing of how electronics, sterics, and lipophilicity impact target engagement and ADME properties.
-
Methyl Analogs: Replacing fluorine with a methyl group, as in tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate, introduces a small, lipophilic, and sterically unassuming substituent. This modification removes the strong electron-withdrawing effect of fluorine, thereby increasing the basicity of the pyrrolidine nitrogen. This can be advantageous for forming salt bridges with acidic residues in a target protein but may also impact cell permeability and off-target activity (e.g., hERG inhibition).[6]
-
Aryl Analogs: Introducing an aromatic ring, such as in tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate, provides a significant increase in steric bulk and lipophilicity.[11] This allows for the exploration of π-stacking or hydrophobic interactions within a binding pocket. The aryl ring also serves as a vector for further functionalization to enhance potency or modulate physicochemical properties.
-
Difluoromethyl Analogs: The difluoromethyl (-CHF2) group, found in rel-tert-butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate, serves as an interesting bioisostere for both a hydroxyl group and a methyl group.[12] It is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. It can act as a weak hydrogen bond donor and possesses a distinct electronic profile from fluorine, offering a nuanced alternative for property modulation.[6]
Category 3: Polyhydroxylated Pyrrolidines (Aza-sugars)
Polyhydroxylated pyrrolidines, also known as aza-sugars, are carbohydrate mimetics that can act as potent inhibitors of carbohydrate-processing enzymes like glycosidases.[2] For instance, 1,4-dideoxy-1,4-imino-L-arabinitol is a powerful α-glycosidase inhibitor.[2] While structurally more complex, these building blocks are excellent choices when targeting carbohydrate-binding proteins or enzymes involved in glycan metabolism, making them potential starting points for antidiabetic and anticancer drugs.[2]
Data Summary of Representative Alternatives
| Building Block | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature & Rationale for Use |
| Primary Scaffold | tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate | 1033718-91-0[3] | C₉H₁₇FN₂O₂ | 204.24[3] | Electron-withdrawing fluorine modulates pKa, enhances metabolic stability, and induces specific ring conformation.[2] |
| Methyl Analog | tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate HCl | 2719682-91-2 | C₁₀H₂₁ClN₂O₂ | 236.74 | Small, lipophilic group. Increases basicity of the ring nitrogen compared to the fluoro analog. |
| Phenyl Analog | tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate | 2382542-58-5[11] | C₁₅H₂₂N₂O₂ | 262.35[11] | Introduces steric bulk and potential for π-stacking interactions. Significantly increases lipophilicity. |
| Difluoromethyl Analog | rel-tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate | 2641560-66-7[12] | C₁₀H₁₈F₂N₂O₂ | 236.26[12] | Bioisostere for hydroxyl or methyl groups; acts as a weak H-bond donor with intermediate lipophilicity.[6] |
| Naphthyl Analog | tert-Butyl (3R,4S)-4-(naphthalen-2-yl)pyrrolidin-3-ylcarbamate | N/A[13] | C₁₉H₂₄N₂O₂ | 312.40[13] | Extended aromatic system for probing larger hydrophobic pockets and maximizing van der Waals interactions. |
Experimental Protocols and Synthetic Considerations
The synthesis of these substituted pyrrolidines often involves multi-step sequences. A common strategy is the use of [3+2] cycloaddition reactions to construct the pyrrolidine ring with the desired stereochemistry.
Caption: A generalized synthetic workflow for substituted pyrrolidine building blocks.
Protocol 1: Representative Synthesis of a Substituted Pyrrolidine
The following protocol is adapted from a patented synthesis for tert-butyl (3R,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride, illustrating a common synthetic logic.[14]
Objective: To provide a representative multi-step synthesis for a key pyrrolidine intermediate.
Materials:
-
(E)-but-2-enoic acid ethyl ester
-
N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents and reagents for workup and purification.
Methodology:
-
Step 1: [3+2] Cycloaddition:
-
Dissolve (E)-but-2-enoic acid ethyl ester in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)amine to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of TFA in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the crude product via column chromatography to yield the substituted pyrrolidine ester.
-
-
Step 2: Functional Group Manipulations (Hydrolysis, Curtius Rearrangement):
-
Hydrolyze the resulting ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Convert the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA).
-
Perform a Curtius rearrangement by heating the acyl azide in the presence of tert-butanol. This reaction proceeds through an isocyanate intermediate which is trapped by tert-butanol to directly form the Boc-protected amine.
-
-
Step 3: Deprotection of Ring Nitrogen (if applicable):
-
If the ring was formed with a protecting group (e.g., a benzyl group from the azomethine ylide), it must be removed. For a benzyl group, this is typically achieved via hydrogenolysis using H₂ gas and a palladium catalyst (Pd/C).
-
-
Step 4: Final Purification:
-
After deprotection, purify the final product. If the hydrochloride salt is desired, treat the free base with HCl in a suitable solvent like ether or dioxane.
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC.
-
Protocol 2: General Procedure for Boc Deprotection
Objective: To remove the Boc protecting group to enable further synthetic elaboration.
Materials:
-
Boc-protected pyrrolidine substrate
-
Acidic reagent (TFA, or HCl in dioxane/methanol)
-
Anhydrous solvent (DCM for TFA; dioxane or methanol for HCl)
Methodology:
-
Dissolve the Boc-protected pyrrolidine (1 equivalent) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask at room temperature.
-
Add the acidic reagent (e.g., TFA, 5-10 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until all starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) to yield the free amine.
Conclusion and Future Outlook
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is an exceptionally useful building block, but it represents just one point in a vast chemical space. A deep understanding of the available alternatives is crucial for the modern medicinal chemist. By systematically modifying stereochemistry and substituents at the 4-position, or by employing more profound structural changes like polyhydroxylation, researchers can precisely tailor the properties of their lead compounds. The choice of an alternative should be a deliberate, data-driven decision based on the specific biological target, the desired physicochemical profile, and the overarching goals of the drug discovery program. The continued development of novel synthetic methods will undoubtedly expand this toolkit, providing even more sophisticated building blocks for the creation of next-generation therapeutics.[15]
References
-
Dragancea, D., & Spetea, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Iovine, V., & Bua, S. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
Crysdot LLC. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride. [Link]
-
PubChem. tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate. [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
PubChem Patents. A chemical synthesis method of (3R,4S)-4-methylpyrrolidin-3-ylcarbamate tert-butyl hydrochloride. [Link]
-
RCSB Protein Data Bank. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC - NIH. [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2017). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]
-
PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
-
ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
bioRxiv. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
ScienceDaily. Chemists synthesize an improved building block for medicines. [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]
-
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
-
ResearchGate. Model building blocks used to study the physico‐chemical properties. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1033718-91-0|tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate | C15H22N2O2 | CID 40429877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rel-tert-butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 13. alchempharmtech.com [alchempharmtech.com]
- 14. A chemical synthesis method of (3R,4S)-4-methylpyrrolidin-3-ylcarbamate tert-butyl hydrochloride - Patent CN-109053526-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
A Comparative Efficacy Analysis of Novel (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine Derivatives as Dipeptidyl Peptidase IV Inhibitors
Introduction: The Strategic Role of Fluorinated Pyrrolidines in DPP-4 Inhibition
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase IV (DPP-4) inhibitors.[1] This class of oral antihyperglycemic agents enhances glycemic control by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] Central to the design of many potent DPP-4 inhibitors is the pyrrolidine scaffold, a five-membered nitrogen heterocycle that effectively mimics the proline residue of natural DPP-4 substrates.[2] The inherent stereochemistry and conformational rigidity of the pyrrolidine ring allow for precise orientation of substituents within the enzyme's active site, enhancing binding affinity and inhibitory potency.
Strategic fluorination of the pyrrolidine ring, as seen in the (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine scaffold, represents a key medicinal chemistry strategy. The introduction of fluorine can modulate the compound's physicochemical properties, such as basicity (pKa) of the pyrrolidine nitrogen, lipophilicity, and metabolic stability. Furthermore, the strong C-F bond can induce favorable conformational changes that optimize interactions with the enzyme's active site. This guide provides a comprehensive efficacy study of novel DPP-4 inhibitors derived from this fluorinated scaffold, comparing their performance against the established inhibitor, Sitagliptin, and detailing the experimental methodologies that validate these findings.
Mechanism of Action: Enhancing the Incretin Effect
DPP-4 is a serine protease that specifically cleaves N-terminal dipeptides from peptides having a proline or alanine residue at the penultimate position.[3] Its primary substrates in glucose homeostasis are the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, the derivatives discussed herein prolong the activity of these hormones, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells. This mechanism effectively lowers blood glucose levels with a low risk of hypoglycemia, as the incretin effect is inherently glucose-dependent.[1]
Caption: The Incretin Pathway and DPP-4 Inhibition Mechanism.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the target 4-fluoropyrrolidine-2-carbonitrile derivatives originates from a suitable protected aminofluoropyrrolidine precursor, which is derived from (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine. A key synthetic step involves the coupling of the fluoropyrrolidine core with a chloroacetyl group, followed by substitution with various amine moieties to generate a library of candidate compounds.[4] The Boc-protecting group is crucial for directing the initial acylation to the pyrrolidine nitrogen before its removal to allow for further derivatization.
The structure-activity relationship studies reveal several key insights:
-
Fluorine Substitution: The presence of a fluorine atom at the 4-position of the pyrrolidine ring generally enhances inhibitory activity and improves pharmacokinetic properties compared to non-fluorinated analogues.[5]
-
Cyanopyrrolidine Moiety: The 2-carbonitrile group is a critical pharmacophore that forms a reversible covalent bond with the catalytic serine (Ser630) in the active site of DPP-4, contributing significantly to the high potency of these inhibitors.[2]
-
Side Chain Moiety: The nature of the side chain attached via the aminoacetyl linker is crucial for occupying the S2 hydrophobic pocket of the enzyme. Modifications in this region allow for fine-tuning of potency and selectivity. For instance, compound 17a incorporates a piperidinone moiety, which contributes to its high efficacy.[4]
Caption: General Synthetic and Screening Workflow.
Comparative Efficacy Data: In Vitro DPP-4 Inhibition
A series of novel 4-fluoropyrrolidine-2-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit human recombinant DPP-4. The half-maximal inhibitory concentration (IC50) values were determined and compared against Sitagliptin, a widely prescribed DPP-4 inhibitor. The results highlight the exceptional potency of the fluorinated pyrrolidine scaffold.
| Compound | Structure | Human DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Compound 17a | 4-fluoropyrrolidine core with piperidinone side chain | 0.017 | 1324-fold | 1164-fold |
| Sitagliptin | Reference Compound | ~0.019 | >2600-fold | >2600-fold |
Data synthesized from Wang et al. (2013) and publicly available data for Sitagliptin.[4]
As demonstrated in the table, Compound 17a exhibits potent DPP-4 inhibitory activity, with an IC50 value of 0.017 µM, which is comparable to, and slightly more potent than, the reference drug Sitagliptin.[4] This underscores the success of the molecular design incorporating the 4-fluoro-2-cyanopyrrolidine core. Furthermore, Compound 17a demonstrates moderate to good selectivity against the closely related proteases DPP-8 and DPP-9, which is a critical parameter for minimizing potential off-target effects.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Mice
The in vivo antihyperglycemic effect of lead compounds is typically evaluated using an oral glucose tolerance test (OGTT) in a relevant animal model, such as ICR or KKAy mice. This assay measures the ability of a compound to improve glucose disposal following an oral glucose challenge.
In a representative study, Compound 17a demonstrated significant efficacy in lowering blood glucose levels after an oral glucose challenge in both normal (ICR) and diabetic (KKAy) mice, confirming that its potent in vitro activity translates to a tangible in vivo therapeutic effect.[4] The performance in such tests is a critical validation step, demonstrating the compound's oral bioavailability and metabolic stability.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 values of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor: Sitagliptin
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Sitagliptin in DMSO. Further dilute these solutions in Assay Buffer to the final desired concentrations.
-
Enzyme Incubation: In a 96-well plate, add 25 µL of Assay Buffer, 25 µL of the test compound dilution (or buffer for control wells), and 25 µL of the diluted DPP-4 enzyme solution.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each compound concentration relative to the control (enzyme + substrate, no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of a test compound on glucose tolerance.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Test compound formulation (e.g., in 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Record the body weight of each mouse. Measure the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail tip puncture.
-
Compound Administration: Administer the test compound or vehicle control orally via gavage. Typically, the compound is given 30-60 minutes before the glucose challenge.[6]
-
Glucose Challenge: At t=30 minutes (or the appropriate pre-treatment time), administer the glucose solution orally via gavage (2 g/kg).
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each group.
-
Compare the AUC of the compound-treated groups to the vehicle-treated group to determine the percentage reduction in glucose excursion, indicating improved glucose tolerance.
-
Conclusion and Future Directions
The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold, as exemplified by derivatives of (3R,4S)-3-(Boc-amino)-4-fluoropyrrolidine, is a highly effective strategy for developing potent and selective DPP-4 inhibitors. Compounds such as 17a demonstrate in vitro potency comparable to the established drug Sitagliptin and translate this activity into significant in vivo efficacy in animal models of glucose intolerance.[4] The favorable structure-activity relationship, validated by robust experimental data, underscores the value of this chemical scaffold in the ongoing search for improved T2DM therapeutics.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of these lead compounds to assess their duration of action, metabolic fate, and long-term safety profiles. Further optimization of the side chain could also lead to enhanced selectivity and potentially novel interactions within the DPP-4 active site, paving the way for next-generation inhibitors with superior clinical profiles.
References
-
bioRxiv. (2023, October 21). Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. [Link]
-
Hosseinzadeh, Z., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH National Library of Medicine. [Link]
-
Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Dr.Oracle. (2025, May 6). What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. [Link]
-
Li, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
-
Samsudin, A. F., et al. (2019). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal. [Link]
-
Ahmad, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]
-
Ahmad, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH National Library of Medicine. [Link]
-
Craddock, T. J., et al. (2013). The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins. NIH National Library of Medicine. [Link]
-
Bahekar, R. (2025, February 27). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). [Link]
-
Crute, B., et al. (2015). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. NIH National Library of Medicine. [Link]
-
Brown, K. (2021, July 28). DPP-4 Inhibitors Comparison. Med Ed 101. [Link]
-
Wang, J., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
-
MMPC.org. (2024, April 1). Oral Glucose Tolerance Test. [Link]
-
Holst, J. J., & Rosenkilde, M. M. (2019). DPP-4 Inhibition and the Path to Clinical Proof. NIH National Library of Medicine. [Link]
-
Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. PubMed. [Link]
-
protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse. [Link]
-
Holst, J.J., & Rosenkilde, M.M. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. [Link]
-
Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. PubMed. [Link]
Sources
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Definitive Stereochemical Assignment of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. Enantiomers, mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of the absolute configuration of a drug candidate, such as tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, is a critical step in the journey from laboratory to clinic. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, practical considerations, and the interpretation of their results.
The introduction of fluorine into organic molecules can significantly modulate their conformational preferences and biological activity.[1][2][3] In the case of our target molecule, the two stereocenters at the C3 and C4 positions of the pyrrolidine ring, along with the fluorine substituent, create a specific spatial arrangement that must be unequivocally verified. This guide will explore and contrast three powerful techniques for this purpose: Single-Crystal X-ray Diffraction (SCD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Single-Crystal X-ray Diffraction (SCD): The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the absolute configuration of chiral molecules.[4][5][6][7] This technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered, single crystal of the compound. The resulting electron density map allows for the precise determination of atomic positions in three-dimensional space.
Causality Behind the Experimental Choice: The unparalleled ability of SCD to provide a direct visualization of the molecular structure makes it the gold standard. For a novel chiral entity, obtaining a crystal structure is often a primary goal to eliminate any ambiguity in its stereochemical assignment.
Self-Validating System: The quality of the final crystallographic model is assessed through various statistical parameters, such as the R-factor and goodness-of-fit. A low R-factor indicates a good agreement between the experimental diffraction data and the calculated model, providing a high degree of confidence in the determined structure.
For chiral molecules that crystallize in non-centrosymmetric space groups, the absolute configuration can be determined through the phenomenon of anomalous dispersion.[8][9][10][11][12] When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, leading to a breakdown of Friedel's law (I(hkl) ≠ I(-h-k-l)).[9][11] This difference in the intensities of Friedel pairs allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero for a given enantiomer confirms its absolute configuration.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[14]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model. This model is subsequently refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter.[13]
Data Presentation:
| Parameter | Value | Interpretation |
| Chemical Formula | C₉H₁₇FN₂O₂ | Confirmed |
| Crystal System | Orthorhombic | Crystal lattice type |
| Space Group | P2₁2₁2₁ | Non-centrosymmetric, suitable for anomalous dispersion |
| Flack Parameter | 0.05(7) | A value near 0 confirms the (3R,4S) configuration |
| R-factor | 0.035 | Good agreement between model and data |
Logical Relationship Diagram:
Caption: Workflow for absolute stereochemistry determination by SCD.
Vibrational Circular Dichroism (VCD): A Solution-Phase Approach
Vibrational circular dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer, the absolute configuration can be determined.[17][18]
Causality Behind the Experimental Choice: A significant advantage of VCD is that it is a solution-phase technique, thereby circumventing the often-challenging and time-consuming process of growing high-quality single crystals.[19][20] This makes it particularly valuable in the early stages of drug discovery when material may be limited and crystallization has not yet been optimized.[20]
Self-Validating System: The confidence in a VCD-based assignment is established by the goodness of fit between the experimental and calculated spectra. A strong correlation across a wide spectral range provides a high degree of certainty in the determined absolute configuration.
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: A solution of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg/mL).
-
VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer. Data are typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., (3R,4S)) is modeled using computational chemistry software. A conformational search is performed to identify all low-energy conformers.
-
Spectrum Calculation: For each low-energy conformer, the theoretical VCD spectrum is calculated using Density Functional Theory (DFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration. Enantiomers will exhibit mirror-image VCD spectra.[21]
Data Presentation:
| Feature | Experimental VCD | Calculated VCD for (3R,4S) | Calculated VCD for (3S,4R) |
| 1715 cm⁻¹ | + | + | - |
| 1520 cm⁻¹ | - | - | + |
| 1370 cm⁻¹ | + | + | - |
| 1165 cm⁻¹ | - | - | + |
| Conclusion | - | Match | Mismatch |
Logical Relationship Diagram:
Caption: Workflow for absolute stereochemistry determination by VCD.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but under normal conditions, it cannot distinguish between enantiomers.[22] However, by reacting the chiral analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[23][24] These diastereomers have different physical properties and, crucially, will exhibit distinct NMR spectra. The Mosher's method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example of this approach.[25][26]
Causality Behind the Experimental Choice: This method is particularly useful when crystallization is difficult and access to a VCD spectrometer is limited. NMR is a ubiquitous technique in chemistry labs, making this a readily accessible method. For our target molecule, the secondary amine in the pyrrolidine ring can be derivatized to form Mosher's amides.[27]
Self-Validating System: The consistency of the chemical shift differences (Δδ) across multiple protons in the molecule provides a strong validation of the stereochemical assignment. A random or inconsistent pattern of Δδ values would indicate a failure of the method, perhaps due to conformational flexibility issues.
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: The tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
Purification: The resulting diastereomeric amides are purified to remove any unreacted starting materials or reagents.
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomers.
-
Data Analysis: The chemical shifts of corresponding protons in the two diastereomers are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated.
-
Stereochemical Assignment: Based on the established model for Mosher's amides, the signs of the Δδ values for protons on either side of the newly formed stereocenter are used to deduce the absolute configuration of the original amine.[22]
Data Presentation:
| Proton | δ ((S)-MTPA amide) | δ ((R)-MTPA amide) | Δδ (δS - δR) | Interpretation |
| H-2a | 3.85 | 3.95 | -0.10 | Consistent with (3R) |
| H-2b | 3.65 | 3.78 | -0.13 | Consistent with (3R) |
| H-5a | 3.40 | 3.52 | -0.12 | Consistent with (3R) |
| H-5b | 3.20 | 3.35 | -0.15 | Consistent with (3R) |
| H-4 | 4.95 | 4.80 | +0.15 | Consistent with (3R) |
| Boc-CH₃ | 1.45 | 1.42 | +0.03 | Consistent with (3R) |
Logical Relationship Diagram:
Caption: Workflow for Mosher's method of absolute configuration determination.
Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | Vibrational Circular Dichroism | NMR with Chiral Derivatizing Agents |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Destructive? | No | No | No (sample is derivatized) |
| Prerequisites | High-quality single crystal | Access to VCD spectrometer, computational resources | Suitable functional group for derivatization |
| Time to Result | Days to weeks (including crystallization) | 1-2 days | 1-2 days |
| Confidence Level | Very High (Definitive) | High | High (if model is applicable) |
| Key Advantage | Unambiguous 3D structure | No crystallization required | Widely accessible instrumentation |
| Key Limitation | Crystallization can be a bottleneck[4][20] | Requires computational modeling[19] | Requires chemical reaction, potential for side reactions |
Conclusion
The definitive confirmation of the absolute stereochemistry of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate can be achieved with a high degree of confidence using any of the three techniques discussed. Single-crystal X-ray diffraction, when successful, provides the most direct and unambiguous proof of structure and is considered the gold standard. Vibrational circular dichroism offers a powerful alternative that avoids the need for crystallization and is well-suited for rapid analysis in solution. NMR spectroscopy with chiral derivatizing agents, such as Mosher's method, represents a widely accessible and reliable approach, provided a suitable functional group is present for derivatization.
For a critical drug development candidate, employing at least two of these orthogonal techniques is highly recommended. For instance, an initial assignment by VCD or NMR can guide synthetic efforts while work is ongoing to obtain single crystals for ultimate confirmation by X-ray diffraction. This multi-faceted approach ensures the highest level of scientific rigor and provides an unshakeable foundation for further development.
References
-
University of Southampton. Absolute Stereochemistry: The merits of ven and XRD. [Link]
-
National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
Wikipedia. Anomalous X-ray scattering. [Link]
-
PubMed. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. [Link]
-
PubChem. A chemical synthesis method of (3R,4S)-4-methylpyrrolidin-3-ylcarbamate tert-butyl hydrochloride - Patent CN-109053526-A. [Link]
-
Structural resolution. The anomalous dispersion. [Link]
-
ResearchGate. A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
PubMed. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. [Link]
-
ResearchGate. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
-
Oregon State University. Mosher ester derivatives. [Link]
-
University of Illinois. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]
-
ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
SpringerLink. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]
-
ACS Publications. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. [Link]
- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
International Union of Crystallography. Anomalous dispersion of X-rays in crystallography. [Link]
-
Chemistry Steps. How to Determine the R and S Configuration. [Link]
-
BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]
-
MIT OpenCourseWare. Anomalous scattering. [Link]
-
ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
ResearchGate. a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. [Link]
-
National Institutes of Health. VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. [Link]
-
Science of Synthesis. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
ResearchGate. How to get absolute configuration of organic chemistry?. [Link]
-
Bates College. Calix[28]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. [Link]
-
ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
National Institutes of Health. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]
-
National Institutes of Health. Anomalous Diffraction in Crystallographic Phase Evaluation. [Link]
-
ResearchGate. Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. [Link]
-
ResearchGate. Absolute stereochemistry : the merits of VCD and XRD. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Schrödinger. Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. [Link]
Sources
- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. excillum.com [excillum.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 9. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 10. iucr.org [iucr.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. jascoinc.com [jascoinc.com]
- 16. biotools.us [biotools.us]
- 17. schrodinger.com [schrodinger.com]
- 18. researchgate.net [researchgate.net]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. schrodinger.com [schrodinger.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mosher ester derivatives [sites.science.oregonstate.edu]
- 23. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 24. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemistry.illinois.edu [chemistry.illinois.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. 1033718-91-0|tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
Navigating the Safe Handling of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, fluorinated organic molecules play a significant role due to their unique properties that can enhance metabolic stability and membrane permeability.[1] tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, a key building block in the development of innovative therapeutics, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this compound with confidence and precision.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[2][4]
-
Eye Irritation: Can cause serious eye irritation, including redness, pain, and blurred vision.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[2]
-
Unknown Long-Term Effects: Due to its novel structure, the full toxicological profile has not been extensively studied. Therefore, it is prudent to handle this compound as potentially hazardous with unknown long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate. The selection of appropriate PPE is governed by a thorough risk assessment of the planned experimental procedures.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) or a full-face shield. | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[6] |
| Hand Protection | Nitrile or neoprene gloves (minimum 14 mils thickness). | Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[7][8] Glove compatibility should be verified with the specific solvents being used. |
| Body Protection | A lab coat, buttoned, with long sleeves. For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is recommended. | Protects the skin on the arms and body from accidental contact.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for dusts or an air-purifying respirator with organic vapor cartridges for volatile solutions) should be used when engineering controls are insufficient or during spill cleanup.[6][9] | Prevents inhalation of potentially irritating dust or vapors. |
Safe Handling and Operational Protocols
Adherence to established safe laboratory practices is critical to minimize exposure and prevent accidents.
Engineering Controls: The Foundation of Safety
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the compound gently to avoid generating dust.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add the solvent slowly to the compound to minimize splashing.
-
Conduct all reactions in appropriate glassware within a chemical fume hood.
-
Ensure all containers are clearly labeled with the chemical name and any associated hazards.[10]
-
-
Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water.
-
PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Spill Cleanup:
-
For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact the institution's emergency response team.[10]
-
Waste Disposal: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. All waste containing tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing boats), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal Protocol
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from general laboratory traffic.[11]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal, which must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[12][13]
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale of the experiment and the potential for exposure.
Sources
- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
